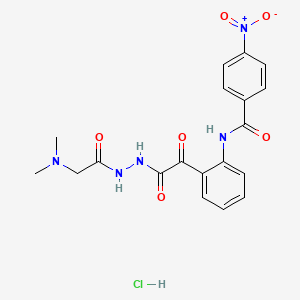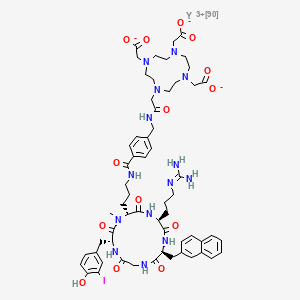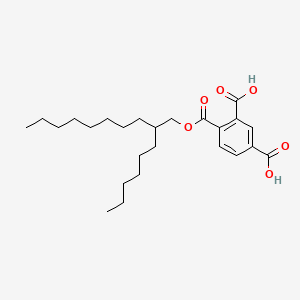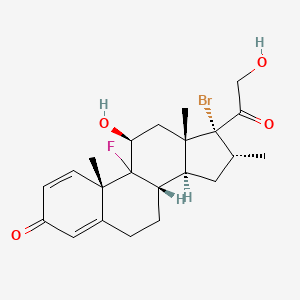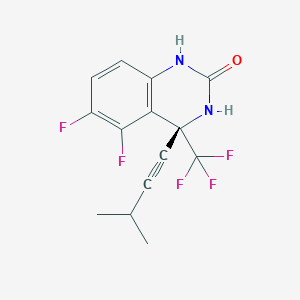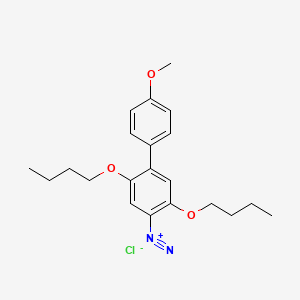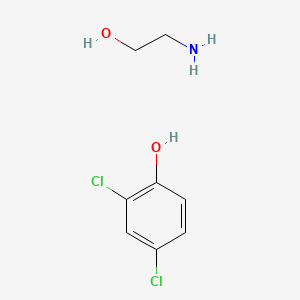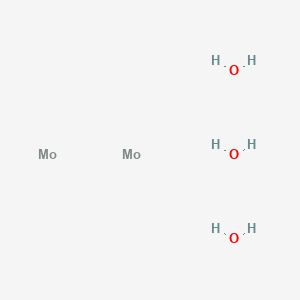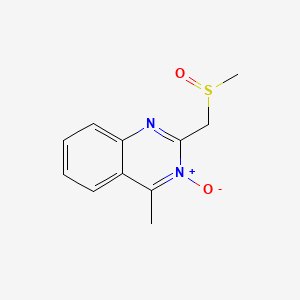
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
The synthesis of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Analyse Des Réactions Chimiques
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. Industrial applications could include its use in the development of new materials or as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide stands out due to its unique combination of functional groups and reactivity
Propriétés
Numéro CAS |
71138-49-3 |
|---|---|
Formule moléculaire |
C20H20N8O10S |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
N-[(E)-[(8E)-8-[(2,4-dinitrophenyl)hydrazinylidene]-1,1-dioxothionan-3-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H20N8O10S/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-13-3-1-2-4-14(12-39(37,38)11-13)22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h5-10,23-24H,1-4,11-12H2/b21-13+,22-14+ |
Clé InChI |
KODOIJDVBKKEEB-JFMUQQRKSA-N |
SMILES isomérique |
C1C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CS(=O)(=O)C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
SMILES canonique |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



